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Compound of Interest

Compound Name: 2-(Methyldithio)isobutyraldehyde

Cat. No.: B1585464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7). Due to the limited

availability of published experimental spectra for this specific compound, this document

presents predicted spectroscopic data alongside detailed, generalized experimental protocols

for its characterization. This guide is intended to serve as a valuable resource for researchers

utilizing this compound in organic synthesis, flavor and fragrance development, and

pharmaceutical research.[1]

Chemical Properties and Physical Data
2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a

pale yellow to yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of

complex organic molecules and as a source of sulfur in the development of novel sulfur-

containing compounds.[1]

Table 1: Physical and Chemical Properties of 2-(Methyldithio)isobutyraldehyde
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Property Value Reference

Molecular Formula C₅H₁₀OS₂ [2][3]

Molecular Weight 150.26 g/mol [2][3]

CAS Number 67952-60-7 [3][4]

Appearance Pale yellow to yellow liquid [1]

Density 1.09 g/mL (lit.) [1]

Boiling Point 41 - 43 °C [1]

Refractive Index (n20/D) 1.515 - 1.535 [1]

Solubility
Very slightly soluble in water;

soluble in alcohol and oils.
[3]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-
(Methyldithio)isobutyraldehyde based on its chemical structure. These predictions are

derived from standard spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 s 1H
Aldehyde proton (-

CHO)

~2.4 s 3H

Methyl protons of the

dithio group (-S-S-

CH₃)

~1.4 s 6H

Methyl protons on the

quaternary carbon (-

C(CH₃)₂)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~200 Aldehyde carbonyl carbon (-CHO)

~60 Quaternary carbon (-C(CH₃)₂)

~25
Methyl carbons on the quaternary carbon (-

C(CH₃)₂)

~23 Methyl carbon of the dithio group (-S-S-CH₃)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment

150 [M]⁺ (Molecular Ion)

121 [M - CHO]⁺

103 [M - S-CH₃]⁺

75 [C(CH₃)₂CHO]⁺

47 [S-CH₃]⁺

Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

~2970 C-H stretch (alkane)

~2820, ~2720 C-H stretch (aldehyde)

~1725 C=O stretch (aldehyde)

~1460, ~1380 C-H bend (alkane)

~540 S-S stretch

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 2-(Methyldithio)isobutyraldehyde.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:[5][6][7][8][9][10]

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methyldithio)isobutyraldehyde
in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:
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Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans

(e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise

ratio, as the ¹³C nucleus is less sensitive than the proton.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.
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Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:[11][12][13][14][15][16][17][18]

[19]

Sample Preparation: Prepare a dilute solution of 2-(Methyldithio)isobutyraldehyde (e.g., 1-

10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrument Setup:

Set the mass spectrometer to operate in positive ion mode.

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and

desolvation gas flow rate and temperature.

Calibrate the mass analyzer using a known standard.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:[20][21][22][23][24]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental contributions.

Sample Application: Place a small drop of neat 2-(Methyldithio)isobutyraldehyde directly

onto the ATR crystal.
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Data Acquisition:

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Synthetic and Analytical Workflow
While a specific, published synthesis for 2-(Methyldithio)isobutyraldehyde is not readily

available, a plausible synthetic route can be proposed based on the synthesis of the related

compound, 2-methyl-2-methylthiopropionaldehyde.[25] The following diagram illustrates a

potential synthetic pathway and the subsequent analytical workflow for characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1585464?utm_src=pdf-body
https://patents.google.com/patent/CN1323785A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway

Analytical Workflow

Isobutyraldehyde

Chlorination
(e.g., SO2Cl2)

2-Chloro-2-methylpropanal

Thiolation
(e.g., CH3SNa)

2-Methyl-2-(methylthio)propanal

Sulfenylation
(e.g., S2Cl2, then CH3MgBr)

2-(Methyldithio)isobutyraldehyde

Purification
(e.g., Distillation/Chromatography)

NMR Spectroscopy
(1H, 13C) Mass Spectrometry IR Spectroscopy

Structural Confirmation

Click to download full resolution via product page

Caption: Proposed synthesis and analytical workflow for 2-(Methyldithio)isobutyraldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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